6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride
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Overview
Description
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride is a chemical compound with the molecular formula C11H16ClFN4O and a molecular weight of 274.72 g/mol It is a derivative of picolinamide, featuring a fluorine atom at the 6th position, a methyl group at the nitrogen atom, and a piperazine ring at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoropicolinic acid.
Amidation: The 6-fluoropicolinic acid is then reacted with N-methylpiperazine to form the corresponding amide.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted picolinamide derivatives.
Scientific Research Applications
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to modulate signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-methyl-5-(piperazin-1-yl)picolinamide hydrochloride: Similar structure but lacks the fluorine atom at the 6th position.
6-fluoro-5-(piperazin-1-yl)picolinamide: Similar structure but lacks the N-methyl group.
Uniqueness
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride is unique due to the presence of both the fluorine atom and the N-methyl group, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its analogs .
Properties
Molecular Formula |
C11H17Cl2FN4O |
---|---|
Molecular Weight |
311.18 g/mol |
IUPAC Name |
6-fluoro-N-methyl-5-piperazin-1-ylpyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H15FN4O.2ClH/c1-13-11(17)8-2-3-9(10(12)15-8)16-6-4-14-5-7-16;;/h2-3,14H,4-7H2,1H3,(H,13,17);2*1H |
InChI Key |
QTTUNAUMSFRNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)N2CCNCC2)F.Cl.Cl |
Origin of Product |
United States |
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